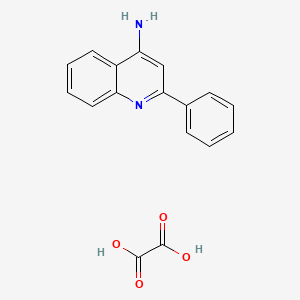
Oxalic acid;2-phenylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;2-phenylquinolin-4-amine is a compound that combines the properties of oxalic acid and 2-phenylquinolin-4-amineIt is commonly used as an analytical reagent and reducing agent . On the other hand, 2-phenylquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound with various biological activities, including antimicrobial, antiviral, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylquinolin-4-amine typically involves the reaction of 2-phenylquinoline with an amine group at the 4-position. Another approach involves the use of alkyl chloroformates in the presence of potassium carbonate in acetonitrile .
Industrial Production Methods
Industrial production of oxalic acid often involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide as a catalyst . For 2-phenylquinolin-4-amine, large-scale synthesis may utilize similar methods as laboratory synthesis but optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can act as a reducing agent and is often used in the synthesis of other compounds . 2-phenylquinolin-4-amine, being a quinoline derivative, can participate in substitution reactions, particularly at the nitrogen atom, and can also undergo oxidation and reduction reactions .
Common Reagents and Conditions
For oxalic acid, common reagents include nitric acid for oxidation and various alcohols for esterification . For 2-phenylquinolin-4-amine, reagents such as alkyl chloroformates and potassium carbonate are commonly used .
Major Products Formed
Oxalic acid reactions can produce esters, such as dimethyl oxalate, and other derivatives . Reactions involving 2-phenylquinolin-4-amine can yield various substituted quinolines and carbamates .
Applications De Recherche Scientifique
Oxalic acid is widely used in analytical chemistry, particularly in titrations and as a standard for calibrating instruments . It also finds applications in the textile and metal industries for cleaning and bleaching purposes . 2-phenylquinolin-4-amine has significant applications in medicinal chemistry due to its antimicrobial, antiviral, and antitumor activities . It is being researched for its potential as an antifungal agent and its ability to inhibit various pathogens .
Mécanisme D'action
Oxalic acid exerts its effects primarily through its strong acidic nature, which allows it to act as a reducing agent and participate in various chemical reactions . 2-phenylquinolin-4-amine’s mechanism of action involves its interaction with microbial enzymes and DNA, disrupting their function and leading to cell death . It can also inhibit the growth of fungi by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: Another dicarboxylic acid similar to oxalic acid but with different reactivity and applications.
Quinoline: The parent compound of 2-phenylquinolin-4-amine, with a wide range of biological activities.
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities to quinoline.
Uniqueness
Oxalic acid is unique due to its strong acidity and ability to form stable complexes with metals, making it useful in various industrial applications . 2-phenylquinolin-4-amine stands out for its potent antimicrobial and antifungal properties, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
oxalic acid;2-phenylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2.C2H2O4/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;3-1(4)2(5)6/h1-10H,(H2,16,17);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGLCIZLBGMVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
![1-[(2,3,5-Trichloro-6-hydroxyphenyl)diazenyl]naphthalen-2-ol](/img/structure/B4924965.png)
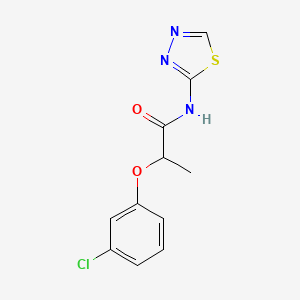
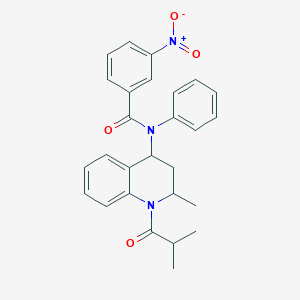
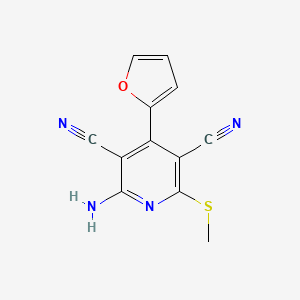
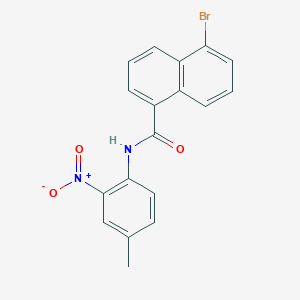
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925008.png)
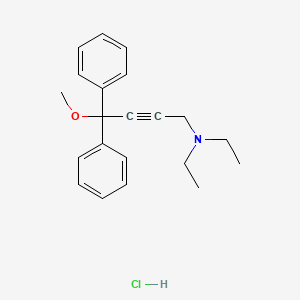
![N-methyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4925031.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4925045.png)
![4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)
![(5-ethyl-4-methyl-1H-pyrazol-3-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone](/img/structure/B4925057.png)
